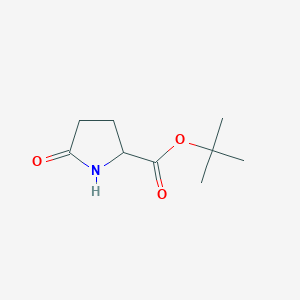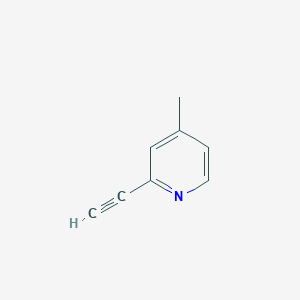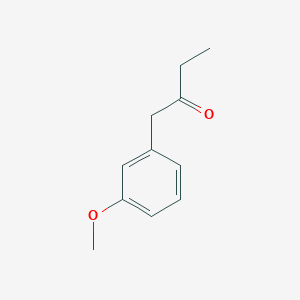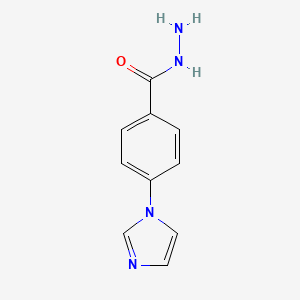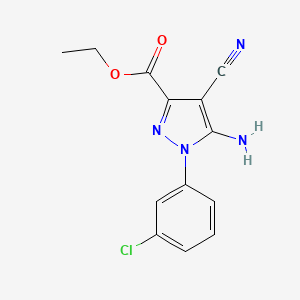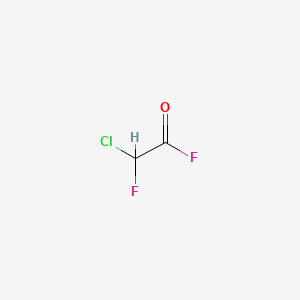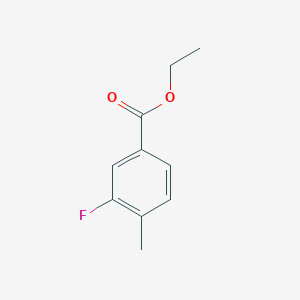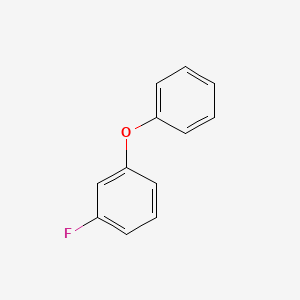
甲基2,6-二氯-5-甲氧基嘧啶-4-羧酸酯
描述
“Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H6Cl2N2O3 . It is a solid substance and has a molecular weight of 237.04 .
Molecular Structure Analysis
The InChI code for “Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate” is 1S/C7H6Cl2N2O3/c1-13-4-3 (6 (12)14-2)10-7 (9)11-5 (4)8/h1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate” is a solid substance . It has a molecular weight of 237.04 . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用
抗病毒活性
已经研究了甲基2,6-二氯-5-甲氧基嘧啶-4-羧酸酯衍生物的抗病毒性能。例如,在位置5取代的2,4-二氨基-6-羟基嘧啶显示出不同程度对DNA病毒(如单纯疱疹病毒和巨细胞病毒)的抑制活性。然而,一些衍生物表现出显著的抗逆转录病毒活性,特别是对细胞培养中的逆转录病毒复制,展示了它们在抗病毒研究中的潜力(Hocková等,2003年)。
合成化学
在合成化学领域,甲基2,6-二氯-5-甲氧基嘧啶-4-羧酸酯是各种化合物的重要中间体。研究详细描述了它在合成抗癌药物中的应用,展示了该化合物在制药开发中的重要性(Guo Lei-ming, 2012)。另一项研究专注于高效大规模合成烷基5-羟基吡啶和嘧啶-2-基乙酸酯,突显了这类中间体在生产具有潜在治疗应用的化合物中的多功能性(Morgentin et al., 2009)。
光化学反应
已经研究了甲基2,6-二氯-5-甲氧基嘧啶-4-羧酸酯及其衍生物在光化学反应中的应用,为甲基化和甲氧化过程提供了见解。这些研究有助于更深入地了解反应机制和开发新型光化学合成方法(Sugiyama et al., 1981)。
抗菌特性
对甲基2,6-二氯-5-甲氧基嘧啶-4-羧酸酯衍生物的抗菌特性进行的研究显示出有希望的结果。从类似中间体衍生的新型2-(羟基亚胺)-二氢嘧啶-5-羧酸表现出显著的抗菌和抗真菌活性,强调了这些化合物在开发新的抗菌剂中的潜力(Shastri, 2019)。
安全和危害
“Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
属性
IUPAC Name |
methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-13-4-3(6(12)14-2)10-7(9)11-5(4)8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWCOJJOVQDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467864 | |
| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
CAS RN |
878650-31-8 | |
| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

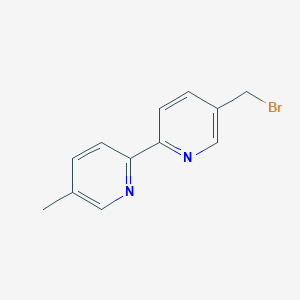
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
